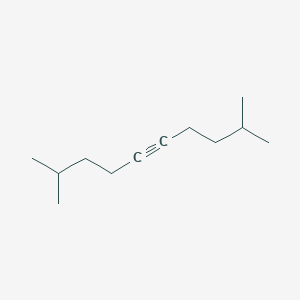
2,9-Dimethyl-5-decyne
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes is achieved from 1,5-cyclooctadiene and involves palladium-catalyzed allylic alkylation to produce chiral tetrahydroquinolines . Another synthesis approach for dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate involves the regioselective intramolecular C–H insertion of a carbene . These methods highlight the complexity and precision required in synthesizing dimethyl-substituted compounds, which could be relevant to the synthesis of 2,9-Dimethyl-5-decyne.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,9-Dimethyl-5-decyne is characterized using various analytical techniques. For example, the crystal structure of exo-1,6-dihydroxy-4,9-dimethyl-3,8-dioxatricyclo[5.3.0.02.6]deca-5,10-dione was determined using X-ray single crystal diffraction, and its stereochemistry was confirmed by 1H NMR, IR, MS, and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the chemical behavior of such compounds.
Chemical Reactions Analysis
The chemical reactions involving dimethyl-substituted compounds can be quite specific and are often designed to achieve particular stereochemical outcomes. The papers provided do not detail reactions of 2,9-Dimethyl-5-decyne specifically, but they do describe reactions of structurally related compounds. For example, the palladium-catalyzed allylic alkylation mentioned earlier is a reaction that leads to the formation of chiral centers, which is a significant aspect of chemical synthesis in the context of pharmaceuticals and fine chemicals .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,9-Dimethyl-5-decyne are not directly reported in the provided papers, the properties of similar compounds can be inferred. The physical properties such as melting points, boiling points, and densities are often determined experimentally and are crucial for the identification and application of these compounds. The chemical properties, including reactivity and stability, are influenced by the molecular structure, as seen in the high stereoselectivity observed in the photocycloaddition reaction of the dioxatricyclo compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Derivatives : 2,9-Dimethyl-5-decyne is used in the synthesis of 5-amino-1H-pyrrole-2-carbonitriles via carbonylcobalt-catalyzed reactions. This method provides high yields and has applications in organic synthesis (Chatani & Hanafusa, 1991).
Production of Cyclodecatrienes : It's involved in synthesizing cis,cis,trans-1,4,7-Cyclodecatrienes, a type of cyclic compound, from butadiene and various acetylenes, including 2,9-Dimethyl-5-decyne. This process is catalyzed by nickel-ligand catalysts and offers different synthetic possibilities (Brenner et al., 1973).
Formation of Cyclobutadiene Complexes : The thermal cyclization of 2,9-dimethyl-deca-3,7-diyne, which includes 2,9-Dimethyl-5-decyne, leads to the formation of cyclobutadiene complexes. This process involves the addition of hydrogen chloride and is significant in organometallic chemistry (Brune, Wolff, & Hüther, 1971).
Catalytic Reduction in Organic Synthesis : It plays a role in the catalytic reduction of haloalkynes, where attempts to synthesize different carbocycles involve 2,9-Dimethyl-5-decyne. This study provides insights into electrosynthesis and mechanistic aspects of these reactions (Ischay, Mubarak, & Peters, 2006).
Stereochemical Studies in Coupling Reactions : 2,9-Dimethyl-5-decyne is used in stereochemical studies of the Suzuki-Miyaura coupling, where it assists in understanding the mechanisms of B → Pd alkyl group transfer. Such research is fundamental to organic and organometallic chemistry (Matos & Soderquist, 1998).
Copolymerization Applications : It is also involved in the copolymerization processes, where its derivatives are used to form different types of polymers with controlled material properties. This has implications in materials science and polymer chemistry (Schulze & Klemm, 1995).
Inhibition of Steel Corrosion : Derivatives of 2,9-Dimethyl-5-decyne are used in the inhibition of mild steel corrosion, demonstrating the compound's application in material protection and surface chemistry (Chafiq et al., 2020).
Study of Electrolyte Decomposition in Batteries : In studies related to lithium-ion batteries, derivatives of 2,9-Dimethyl-5-decyne are used to understand the decomposition of electrolytes and stability of certain compounds, contributing to advancements in battery technology (Tasaki, Kanda, Nakamura, & Ue, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,9-dimethyldec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJIGZQAOTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC#CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173225 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-5-decyne | |
CAS RN |
19550-56-2 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



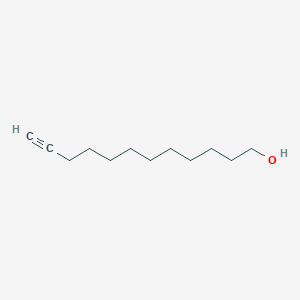
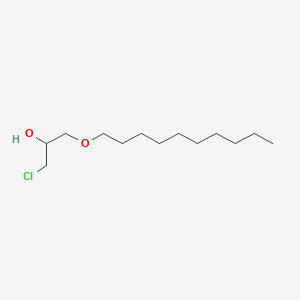
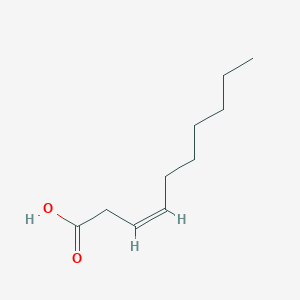
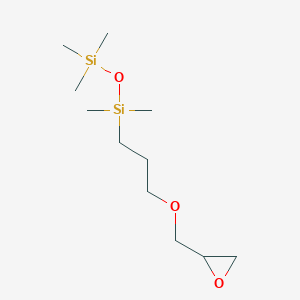
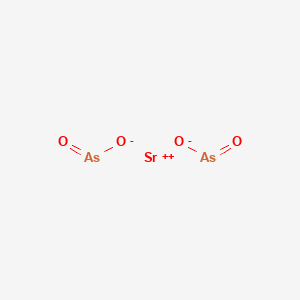
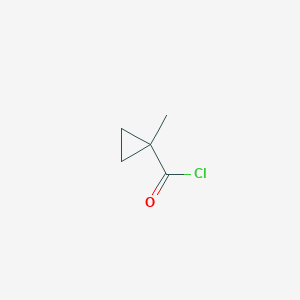
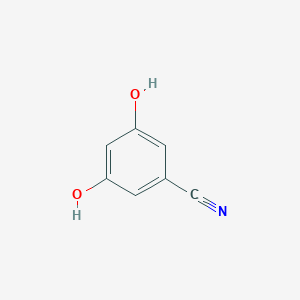
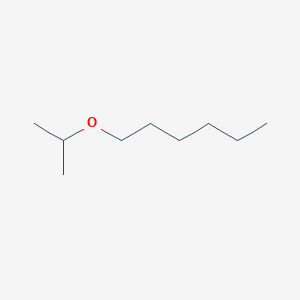

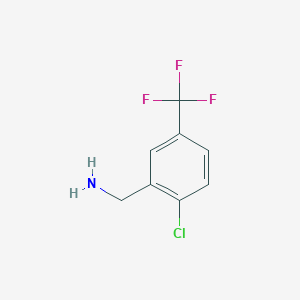
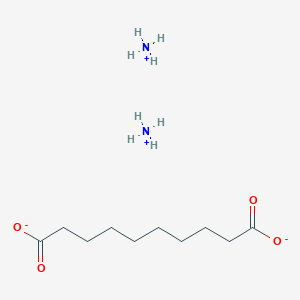
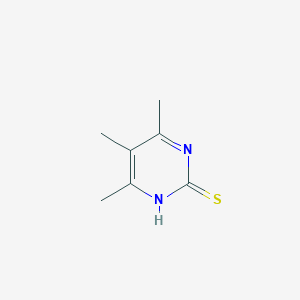
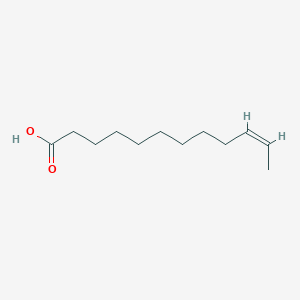
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)